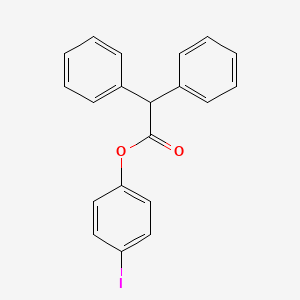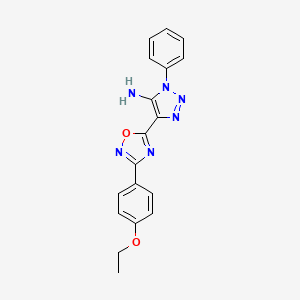
4-Iodophenyl 2,2-diphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodophenyl 2,2-diphenylacetate is an organic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of an iodophenyl group and a diphenylacetate moiety, making it a subject of interest in organic chemistry and related disciplines.
科学的研究の応用
4-Iodophenyl 2,2-diphenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Similar compounds like 4-iodo-l-phenylalanine have been found to interact with various enzymes such as dipeptidyl peptidase 4 in humans and aminopeptidase s in streptomyces griseus .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodophenyl 2,2-diphenylacetate typically involves the reaction of 4-iodophenol with 2,2-diphenylacetic acid under esterification conditions. This process can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-Iodophenyl 2,2-diphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted phenyl derivatives.
類似化合物との比較
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodophenyl functionality.
2,2-Diphenylacetic Acid: Shares the diphenylacetate moiety and is used in similar synthetic applications.
Uniqueness
4-Iodophenyl 2,2-diphenylacetate is unique due to the combination of its iodophenyl and diphenylacetate groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
(4-iodophenyl) 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IO2/c21-17-11-13-18(14-12-17)23-20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVJOOWHUJQQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)

![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)
![N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2872657.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2872662.png)

![8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2872664.png)




